Dual mTORC1/mTORC2 Inhibition with High PI3K Selectivity vs. Rapamycin
Sapanisertib exhibits potent mTOR kinase inhibition (IC₅₀ = 1 nM) with greater than 200-fold selectivity over class I PI3K isoforms, a profile distinct from rapamycin which inhibits only mTORC1 allosterically and incompletely blocks downstream signaling . The selectivity margin is quantitatively defined: mTOR IC₅₀ = 1 nM versus PI3Kα IC₅₀ = 219 nM, PI3Kβ IC₅₀ = 5293 nM, PI3Kδ IC₅₀ = 230 nM, and PI3Kγ IC₅₀ = 221 nM .
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | mTOR IC₅₀ = 1 nM; PI3Kα IC₅₀ = 219 nM; PI3Kβ IC₅₀ = 5293 nM |
| Comparator Or Baseline | Rapamycin: allosteric mTORC1-only inhibitor, incomplete pathway blockade |
| Quantified Difference | >200-fold selectivity margin for mTOR over class I PI3K isoforms |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This selectivity profile ensures on-target mTOR pathway suppression while minimizing confounding PI3K-mediated off-target effects, a critical consideration when interpreting experimental results in signaling studies.
